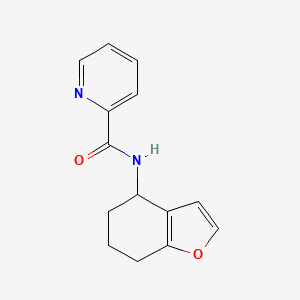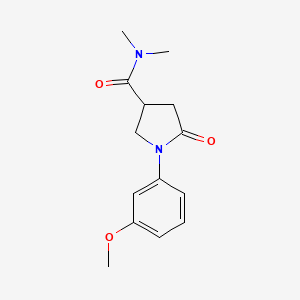
1-(3-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide, also known as MPD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPD is a synthetic compound that belongs to the class of pyrrolidine carboxamides and has a molecular formula of C16H22N2O3. In
作用机制
The exact mechanism of action of 1-(3-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide is not fully understood. However, it is believed that 1-(3-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide exerts its therapeutic effects by modulating various signaling pathways in the body. For example, in neurology, 1-(3-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide has been shown to activate the PI3K/Akt signaling pathway, which plays a crucial role in neuronal survival and plasticity. In oncology, 1-(3-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide has been reported to induce apoptosis and inhibit cell proliferation by regulating the expression of various genes involved in cell cycle regulation and DNA damage response.
Biochemical and Physiological Effects
1-(3-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects in animal models and cell cultures. For example, in neurology, 1-(3-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide has been reported to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal survival and plasticity. In oncology, 1-(3-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the activity of various enzymes involved in tumor growth and metastasis, such as matrix metalloproteinases (MMPs). In psychiatry, 1-(3-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide has been reported to increase the levels of serotonin and dopamine, two neurotransmitters that play a crucial role in mood regulation.
实验室实验的优点和局限性
1-(3-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 1-(3-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide also has some limitations, such as its relatively high cost and limited availability. Moreover, the exact mechanism of action of 1-(3-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide is not fully understood, which makes it challenging to design experiments that can elucidate its therapeutic potential fully.
未来方向
There are several future directions for research on 1-(3-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide. First, more studies are needed to elucidate the exact mechanism of action of 1-(3-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide and its potential therapeutic applications in various fields of medicine. Second, the development of more efficient and cost-effective synthesis methods for 1-(3-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide could facilitate its widespread use in scientific research. Third, the development of novel analogs of 1-(3-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide with improved pharmacokinetic properties and therapeutic potential could lead to the discovery of new drugs for the treatment of various diseases. Finally, more studies are needed to evaluate the safety and efficacy of 1-(3-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide in clinical trials, which could pave the way for its approval as a therapeutic agent.
Conclusion
In conclusion, 1-(3-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications in various fields of medicine. 1-(3-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide has been shown to have neuroprotective, antitumor, anxiolytic, and antidepressant effects in animal models and cell cultures. However, more studies are needed to elucidate the exact mechanism of action of 1-(3-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide and its potential therapeutic applications in clinical settings. The development of more efficient and cost-effective synthesis methods for 1-(3-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide and the discovery of novel analogs could facilitate its widespread use in scientific research and lead to the discovery of new drugs for the treatment of various diseases.
合成方法
The synthesis of 1-(3-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 3-methoxybenzaldehyde, N,N-dimethylglycine ethyl ester, and ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. This method has been reported to yield 1-(3-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide with a purity of over 98%.
科学研究应用
1-(3-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and psychiatry. In neurology, 1-(3-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In oncology, 1-(3-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide has been reported to have antitumor activity against various types of cancer, including breast cancer, lung cancer, and leukemia. In psychiatry, 1-(3-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
属性
IUPAC Name |
1-(3-methoxyphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-15(2)14(18)10-7-13(17)16(9-10)11-5-4-6-12(8-11)19-3/h4-6,8,10H,7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYQCGVABZRTNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CC(=O)N(C1)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

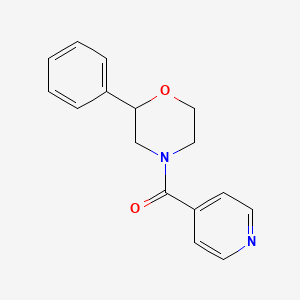
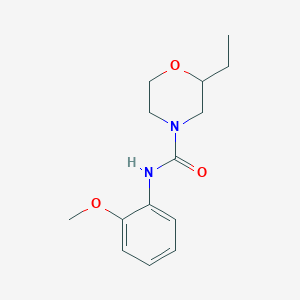
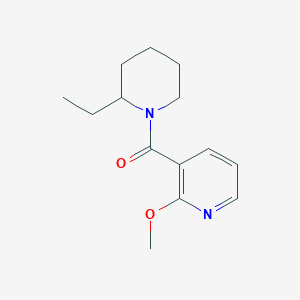
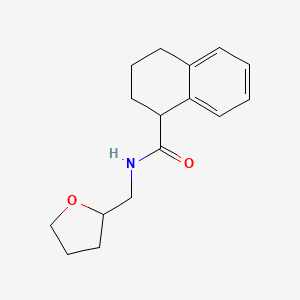
![1-[2-(4-Fluorophenyl)morpholin-4-yl]-2,2-dimethylpropan-1-one](/img/structure/B7494197.png)
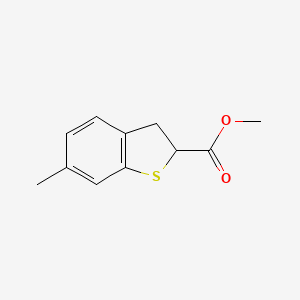
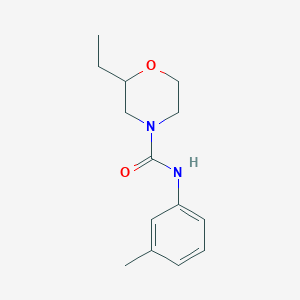
![1-[2-(4-Fluorophenyl)morpholin-4-yl]-2-methylbutan-1-one](/img/structure/B7494210.png)
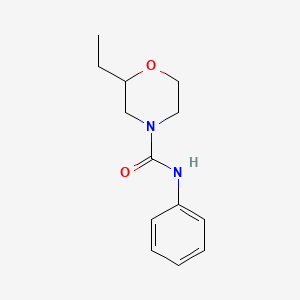
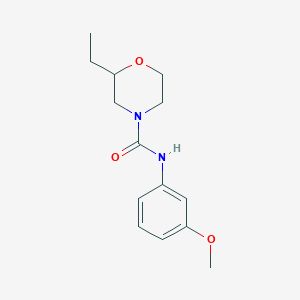
![2-ethyl-N-[(4-methylphenyl)methyl]morpholine-4-carboxamide](/img/structure/B7494247.png)
